molecular formula C₃¹³C₆H₁₂N₂ B1151332 (R,S)-Nornicotine-13C6

(R,S)-Nornicotine-13C6

Cat. No.: B1151332
M. Wt: 154.16
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,S)-Nornicotine-13C6 is a stable isotope-labeled analog of nornicotine, a tobacco alkaloid and a major metabolite of nicotine . This compound serves as a critical internal standard in advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling the highly precise and accurate quantification of nornicotine and related compounds in complex biological matrices such as human urine and saliva . A primary research application is the investigation of endogenous nitrosation. Nornicotine is a known precursor for the tobacco-specific nitrosamine N'-Nitrosonornicotine (NNN), a potent esophageal and oral cavity carcinogen . The use of this compound allows researchers to monitor and correct for artifactual formation of NNN during sample preparation and analysis, ensuring the validity of studies aimed at understanding the endogenous formation of this carcinogen in saliva and other physiological fluids . In pharmacological research, nornicotine activates different nicotinic acetylcholine receptor (nAChR) subtypes and has been reported to exhibit a different pharmacokinetic profile and lower toxicity compared to nicotine . It also demonstrates significant analgesic activity . The isotopic label of this reagent provides a distinct mass signature, making it an indispensable tool for tracing metabolic pathways, studying pharmacokinetics, and advancing our understanding of the biological and toxicological roles of nornicotine. This product is intended for research purposes only.

Properties

Molecular Formula

C₃¹³C₆H₁₂N₂

Molecular Weight

154.16

Synonyms

3-(2-Pyrrolidinyl)pyridine-13C6;  (±)-1’-Demethylnicotine-13C6;  (±)-3-(2-Pyrrolidinyl)pyridine-13C6;  (±)-1’-Demethylnicotine-13C6;  (±)-Nornicotine-13C6;  2-(3-Pyridinyl)pyrrolidine-13C6;  3-(Pyrrolidin-2-yl)pyridine-13C6; 

Origin of Product

United States

Preparation Methods

Chiral Ketimine Intermediate Formation

The synthesis begins with the condensation of 13C6-labeled 3-(aminomethyl)pyridine (pyridine-13C5, aminomethyl-13C) with a chiral auxiliary, 2-hydroxy-3-pinanone , to form a ketimine intermediate. This step establishes the stereochemical framework for subsequent alkylation:

3-(Aminomethyl)pyridine-13C6+2-hydroxy-3-pinanoneKetimine-13C6 (S/R configuration)\text{3-(Aminomethyl)pyridine-13C6} + \text{2-hydroxy-3-pinanone} \rightarrow \text{Ketimine-13C6 (S/R configuration)}

Key reaction parameters include:

  • Solvent : Tetrahydrofuran (THF) at 0°C.

  • Stoichiometry : 1:1 molar ratio of amine to ketone.

  • Yield : >90% (isolated via silica gel chromatography).

Enantioselective C-Alkylation

The ketimine undergoes alkylation with 1-chloro-3-iodopropane to introduce the pyrrolidine’s three-carbon chain. Lithium diisopropylamide (LDA) facilitates deprotonation, enabling nucleophilic attack at -78°C:

Ketimine-13C6+1-chloro-3-iodopropaneLDA, THFC-Alkylated Intermediate-13C6\text{Ketimine-13C6} + \text{1-chloro-3-iodopropane} \xrightarrow{\text{LDA, THF}} \text{C-Alkylated Intermediate-13C6}

  • Critical Step : Rapid quenching with NH₄Cl prevents retro-aldol reactions.

  • Isotopic Purity : The alkylating agent remains unlabeled, restricting 13C to the pyridine and aminomethyl-derived carbons.

Deprotection and Cyclization

Hydrazine-mediated cleavage of the ketimine liberates the primary amine, followed by base-catalyzed cyclization to form the pyrrolidine ring:

C-Alkylated Intermediate-13C6Hydrazine, AcOH(R,S)-Nornicotine-13C6\text{C-Alkylated Intermediate-13C6} \xrightarrow{\text{Hydrazine, AcOH}} \text{this compound}

  • Racemic Mixture : Combining enantiomers (S and R) yields the (R,S) designation.

  • Purification : Flash chromatography (CHCl₃:MeOH:Et₃N, 100:10:1) achieves >95% purity.

Isotopic Labeling Strategy and Validation

Selection of 13C-Labeled Precursors

  • 3-(Aminomethyl)pyridine-13C6 : Synthesized via catalytic 13CO₂ fixation or commercial procurement (e.g., Cambridge Isotope Laboratories).

  • Isotopic Enrichment : Confirmed via high-resolution MS (HRMS), showing a +6 Da shift compared to unlabeled nornicotine.

Optimization Challenges and Solutions

Isotopic Scrambling Mitigation

  • Low-Temperature Alkylation : Conducting reactions at -78°C minimizes undesired β-hydride elimination.

  • Inert Atmosphere : Schlenk techniques prevent oxidative degradation of intermediates.

Yield Enhancement

  • Catalytic LDA : Substoichiometric LDA (1.2 eq.) reduces side reactions while maintaining efficiency.

  • Solvent Drying : Molecular sieves (3Å) in THF suppress hydrolysis of the ketimine.

Applications in Metabolic and Pharmacokinetic Studies

This compound serves as an internal standard in:

  • Quantitative MS : Co-elution with endogenous nornicotine eliminates matrix effects.

  • Tobacco Carcinogenesis Research : Tracing endogenous nitrosation to N’-nitrosonornicotine (NNN) .

Q & A

Q. What criteria distinguish high-quality vs. unreliable data in studies involving this compound?

  • Methodological Answer : Apply the FINER criteria:
  • Feasible : Sample sizes ≥n=6/group for in vivo studies.
  • Interesting : Mechanistic insights (e.g., nAChR allosteric modulation).
  • Novel : First use of 13C6 labeling in neurochemical imaging.
  • Ethical : IACUC-approved protocols for animal studies.
  • Relevant : Addresses gaps in nicotine addiction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.